molecular formula C8H13BrF3N B12996858 4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine

4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine

Cat. No.: B12996858
M. Wt: 260.09 g/mol
InChI Key: ITHURIPHWCHSPN-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. This particular compound is characterized by the presence of a bromomethyl group and a trifluoroethyl group attached to the piperidine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine typically involves the reaction of 1-(2,2,2-trifluoroethyl)piperidine with a brominating agent. One common method is the bromination of 1-(2,2,2-trifluoroethyl)piperidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding piperidine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiocyanato, or methoxy derivatives.

    Oxidation: Formation of piperidine derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of 1-(2,2,2-trifluoroethyl)piperidine.

Scientific Research Applications

4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter the function of receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-1-(2,2,2-trifluoroethyl)piperidine
  • 4-(Iodomethyl)-1-(2,2,2-trifluoroethyl)piperidine
  • 4-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)piperidine

Uniqueness

4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C8H13BrF3N

Molecular Weight

260.09 g/mol

IUPAC Name

4-(bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine

InChI

InChI=1S/C8H13BrF3N/c9-5-7-1-3-13(4-2-7)6-8(10,11)12/h7H,1-6H2

InChI Key

ITHURIPHWCHSPN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CBr)CC(F)(F)F

Origin of Product

United States

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